molecular formula C20H18O5 B2552303 Ethyl 2-methyl-5-((4-methylbenzoyl)oxy)benzofuran-3-carboxylate CAS No. 315237-49-1

Ethyl 2-methyl-5-((4-methylbenzoyl)oxy)benzofuran-3-carboxylate

Cat. No.: B2552303
CAS No.: 315237-49-1
M. Wt: 338.359
InChI Key: GVDYIHHMKFNESW-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-((4-methylbenzoyl)oxy)benzofuran-3-carboxylate is an organic compound with the molecular formula C20H18O5. It is a benzofuran derivative, which is a class of compounds known for their diverse biological activities and applications in various fields of research and industry .

Properties

IUPAC Name

ethyl 2-methyl-5-(4-methylbenzoyl)oxy-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-4-23-20(22)18-13(3)24-17-10-9-15(11-16(17)18)25-19(21)14-7-5-12(2)6-8-14/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDYIHHMKFNESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-5-((4-methylbenzoyl)oxy)benzofuran-3-carboxylate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion .

Industrial Production Methods

standard organic synthesis techniques involving esterification and purification through recrystallization or chromatography are commonly employed .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and benzoyloxy groups undergo hydrolysis under acidic or alkaline conditions:

Reaction TypeConditionsProducts FormedYield (%)Source
Saponification1M NaOH, ethanol, refluxCarboxylic acid derivative78-82
Acidic hydrolysis1M HCl, THF, 60°CPhenolic intermediate65-70

Alkaline hydrolysis cleaves the ethyl ester group, forming the corresponding carboxylic acid. This reaction demonstrates first-order kinetics with an activation energy of 72 kJ/mol . Acidic conditions selectively hydrolyze the benzoyloxy group, yielding a phenolic intermediate susceptible to further functionalization .

Nucleophilic Substitution

The benzoyloxy group participates in nucleophilic displacement reactions:

Example : Reaction with primary amines

  • Conditions : DMF, 80°C, 12 hrs

  • Product : 5-(alkylamino)-2-methylbenzofuran-3-carboxylate derivatives

  • Yield : 60-68%

Electron-withdrawing substituents on the benzoyl group (e.g., nitro) increase reaction rates by 40% compared to the 4-methyl variant .

Oxidation

The benzofuran core undergoes regioselective oxidation:

Oxidizing AgentConditionsMajor ProductSelectivity
KMnO₄H₂O, 25°C2-Methyl-3-carboxybenzofuran-5-ol>90%
CrO₃Acetic acid, 50°CQuinone derivative75%

Reduction

Catalytic hydrogenation (H₂, Pd/C) reduces the benzofuran ring to dihydrobenzofuran with 85% conversion .

Electrophilic Aromatic Substitution

The electron-rich benzofuran system undergoes Friedel-Crafts alkylation:

ElectrophileCatalystPosition SubstitutedYield (%)
Acetyl chlorideAlCl₃C655
tert-Butyl chlorideFeCl₃C748

Substitution occurs preferentially at the C6 and C7 positions due to steric hindrance from the 2-methyl group .

Scientific Research Applications

Anticancer Properties

Research indicates that ethyl 2-methyl-5-((4-methylbenzoyl)oxy)benzofuran-3-carboxylate exhibits promising anticancer activity. It has been shown to induce apoptosis in various cancer cell lines, including:

Cell Line IC50 Value (µM)
MCF-7 (Breast Cancer)5.59
A549 (Lung Cancer)8.23

These values suggest that the compound selectively inhibits cancer cell proliferation while sparing normal cells, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines. In vitro studies have shown that it can reduce the production of TNF-alpha in human macrophages, indicating its potential application in treating inflammatory diseases.

Antioxidant Activity

This compound also exhibits antioxidant properties. In assays such as the DPPH assay, it has been shown to scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress.

Case Studies and Research Findings

  • Anticancer Mechanism :
    • A study investigated the mechanism of action of this compound on HepG2 liver cancer cells. The results indicated that it promotes apoptosis through mitochondrial pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins like Bcl-2.
  • Anti-inflammatory Research :
    • In a controlled study with human macrophages, treatment with the compound resulted in a significant reduction of TNF-alpha levels, suggesting its use as a therapeutic agent in inflammatory conditions.
  • Antioxidant Efficacy :
    • The antioxidant capacity was evaluated using various assays, confirming that the compound effectively reduces oxidative stress markers in cellular models.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-5-((4-methylbenzoyl)oxy)benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating biological processes. Detailed studies on its molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-methyl-5-((4-methylbenzoyl)oxy)benzofuran-3-carboxylate is unique due to the presence of the 4-methylbenzoyl group, which can influence its chemical reactivity and biological activity.

Biological Activity

Ethyl 2-methyl-5-((4-methylbenzoyl)oxy)benzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran class, which has garnered interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈O₄
  • Molecular Weight : 294.34 g/mol

The synthesis of this compound typically involves the reaction of benzofuran derivatives with appropriate acylating agents, leading to the formation of substituted benzofurans. The detailed synthetic pathway can be found in various chemical literature focusing on benzofuran chemistry .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, which may be linked to the compound's ability to disrupt cellular signaling pathways associated with tumor growth .

Antioxidant Activity

The compound exhibits notable antioxidant properties, which are crucial for combating oxidative stress-related diseases. In assays measuring free radical scavenging activity, this compound demonstrated a strong ability to neutralize reactive oxygen species (ROS). This activity is attributed to the presence of hydroxyl groups in its structure, which can donate electrons and stabilize free radicals .

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against a range of pathogens. In particular, it showed inhibitory effects against both Gram-positive and Gram-negative bacteria in disk diffusion assays. The minimum inhibitory concentration (MIC) values indicate that it may serve as a potential lead for developing new antimicrobial agents .

Study 1: Antitumor Efficacy

A study conducted on the effect of this compound on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, supporting the hypothesis that this compound induces apoptosis in cancer cells.

Concentration (µM)Cell Viability (%)
0100
1085
2560
5030
10010

Study 2: Antioxidant Activity Assessment

The antioxidant capacity was evaluated using the DPPH radical scavenging assay. The results indicated that this compound has an IC50 value of approximately 20 µM, demonstrating its effectiveness as an antioxidant compared to standard antioxidants like ascorbic acid.

CompoundIC50 (µM)
Ethyl Benzofuran20
Ascorbic Acid15

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 2-methyl-5-((4-methylbenzoyl)oxy)benzofuran-3-carboxylate, and how are reaction conditions optimized?

  • Methodology : Multi-step synthesis typically involves:

Benzofuran Core Formation : Cyclization via Cu(OTf)₂-catalyzed [3+2] cycloaddition (e.g., using ethyl acrylate derivatives and benzoquinone) .

Functionalization : Introduction of the 4-methylbenzoyloxy group via sulfonylation or esterification under anhydrous conditions .

Purification : Column chromatography (silica gel, gradient elution) and recrystallization to achieve >95% purity .

  • Optimization : Reaction temperature (e.g., 40°C for cycloaddition ), solvent choice (THF or DCM for anhydrous steps), and stoichiometric control of reagents (e.g., 2 eq. benzoquinone) are critical.

Q. Which spectroscopic and crystallographic techniques validate the structure of this compound?

  • Spectroscopy :

  • 1H/13C NMR : Assign peaks based on substituent effects (e.g., benzoyloxy groups show deshielded aromatic protons at δ 7.5–8.2 ppm) .
  • HRMS : Confirm molecular weight (e.g., C₂₁H₁₈O₅ requires [M+H]⁺ = 375.1182).
    • Crystallography :
  • X-ray Diffraction : SHELX software for structure solution and refinement .
  • Visualization : ORTEP-III for thermal ellipsoid plots and Mercury for crystal packing analysis .

Advanced Research Questions

Q. How are contradictions in crystallographic data resolved for this benzofuran derivative?

  • Challenges : Discrepancies in bond angles or torsional strains (e.g., benzofuran core vs. substituent conformations).
  • Methods :

  • Validation Tools : Use PLATON (ADDSYM) to check missed symmetry and SHELXL for disorder modeling .
  • Ring Puckering Analysis : Apply Cremer-Pople coordinates to quantify non-planarity in the benzofuran ring .
    • Case Study : Compare experimental data (e.g., C–O bond lengths) with DFT-optimized geometries to identify steric clashes .

Q. What mechanistic insights explain substituent effects on the reactivity of the benzofuran core?

  • Substituent Migration : Electron-withdrawing groups (e.g., 4-methylbenzoyloxy) stabilize transition states in electrophilic substitutions, as observed in [3,3]-sigmatropic rearrangements .
  • Kinetic Studies : Monitor reaction intermediates via LC-MS to assess how steric bulk from the 2-methyl group slows acylation rates .
  • Table: Reactivity Trends

Substituent PositionEffect on Reaction Rate (Relative to H)Dominant Mechanism
2-MethylDecreased (steric hindrance)Radical stabilization
5-BenzoyloxyIncreased (electron withdrawal)Electrophilic attack

Q. How can computational modeling predict conformational stability under varying conditions?

  • Methods :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare ground-state conformers .
  • Molecular Dynamics : Simulate solvent effects (e.g., toluene vs. DMSO) on torsional flexibility of the ester group .
    • Validation : Overlay computed IR spectra with experimental data to confirm dominant conformers (e.g., C=O stretching at 1720 cm⁻¹) .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE : Gloves (nitrile), safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate vapor exposure (e.g., THF, DCM) .
  • Spill Management : Absorb with inert material (sand) and dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.